molecular formula C26H27NO6 B12456704 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12456704
M. Wt: 449.5 g/mol
InChI Key: YEXOXBOQZQKKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C28H25NO6, and it has a molecular weight of 471.5 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclohexyl group, and a phenylcarbonyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylcarbonyl ester group. One common method involves the reaction of a suitable pyrrolidine derivative with a phenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar ester linkage and phenyl group.

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Shares the pyrrolidine ring structure.

Uniqueness

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is unique due to its combination of a cyclohexyl group and a phenylcarbonyl ester linkage, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H27NO6/c28-23(18-11-13-22(14-12-18)33-26(31)19-7-3-1-4-8-19)17-32-25(30)20-15-24(29)27(16-20)21-9-5-2-6-10-21/h1,3-4,7-8,11-14,20-21H,2,5-6,9-10,15-17H2

InChI Key

YEXOXBOQZQKKMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.